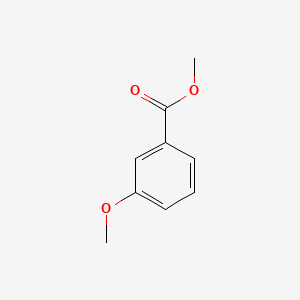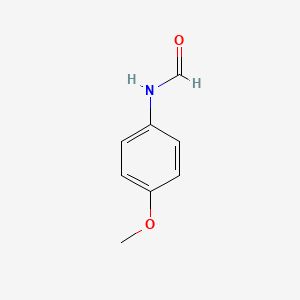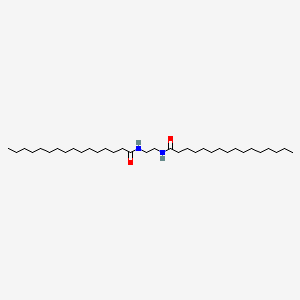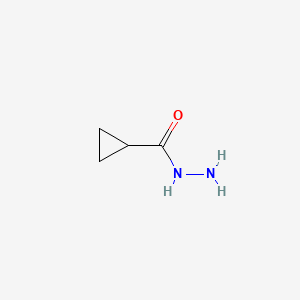
环丙烷甲酰肼
描述
Cyclopropanecarbohydrazide (CPC) is a cyclic organic compound that has become increasingly popular in recent years due to its wide range of applications in scientific research. CPC is a versatile reagent that can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of future directions.
科学研究应用
抗癌药
环丙烷甲酰肼衍生物已被合成和评估其作为抗癌药物的潜力 . 这些化合物在四种癌细胞系中进行了筛选,其中四种化合物对所有测试的细胞系在微摩尔浓度下显示出有希望的活性,IC50 值范围为 1.9-8.45 μM .
抗炎镇痛原型
酰基腙是一类包含环丙烷甲酰肼的化合物,已被用于设计治疗慢性疼痛的新型生物活性化合物 . 特别是,抗炎镇痛原型 LASSBio-1514 的结构被修改以创建一系列环戊基-、环丁基-和环丙基酰基腙 . 这些化合物在炎症和疼痛的小鼠模型中进行了合成和评估 .
有机催化应用
环丙烯和环丙烯鎓基催化剂,可能包括环丙烷甲酰肼,已被开发用于有机转化 . 这是新型小分子催化剂研究领域的一个最新成果 .
作用机制
Target of Action
Cyclopropanecarbohydrazide and its derivatives have been studied for their potential as anticancer agents . The primary target of these compounds is the colchicine binding site , a protein involved in cell division and growth. By interacting with this site, cyclopropanecarbohydrazide can potentially inhibit the proliferation of cancer cells.
Mode of Action
It is believed that the compound interacts with its target, the colchicine binding site, leading to changes in the cell division process . This interaction could potentially disrupt the normal function of the target protein, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
Given its potential anticancer activity, it is likely that the compound affects pathways related to cell division and growth
Result of Action
It is believed that the compound’s interaction with the colchicine binding site could potentially disrupt cell division and growth, thereby inhibiting the proliferation of cancer cells .
生化分析
Biochemical Properties
Cyclopropanecarbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cyclopropanecarbohydrazide has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, cyclopropanecarbohydrazide can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
Cyclopropanecarbohydrazide has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopropanecarbohydrazide has been found to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division. Moreover, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .
Molecular Mechanism
The molecular mechanism of cyclopropanecarbohydrazide involves several key processes. At the molecular level, cyclopropanecarbohydrazide can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These binding interactions can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. For instance, cyclopropanecarbohydrazide has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, cyclopropanecarbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopropanecarbohydrazide can change over time. The stability and degradation of cyclopropanecarbohydrazide are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclopropanecarbohydrazide is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to cyclopropanecarbohydrazide has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of cyclopropanecarbohydrazide vary with different dosages in animal models. At low doses, cyclopropanecarbohydrazide can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, cyclopropanecarbohydrazide can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Cyclopropanecarbohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, cyclopropanecarbohydrazide has been shown to inhibit the activity of certain dehydrogenases, leading to changes in the levels of specific metabolites. Additionally, cyclopropanecarbohydrazide can interact with cofactors, such as NADH and FADH2, which are essential for the proper functioning of metabolic pathways .
Transport and Distribution
The transport and distribution of cyclopropanecarbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. Cyclopropanecarbohydrazide can be transported across cell membranes through active transport mechanisms, involving transporter proteins such as ABC transporters. Once inside the cell, cyclopropanecarbohydrazide can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of cyclopropanecarbohydrazide within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of cyclopropanecarbohydrazide is an important factor that influences its activity and function. Cyclopropanecarbohydrazide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, cyclopropanecarbohydrazide has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, cyclopropanecarbohydrazide can be targeted to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
属性
IUPAC Name |
cyclopropanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKIEHOOZWARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219776 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-93-8 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Cyclopropanecarbohydrazide and how does it influence its properties?
A1: Cyclopropanecarbohydrazide crystallizes in a monoclinic system with the space group P21/c [, ]. The molecules within the crystal lattice are connected through a network of hydrogen bonds. Specifically, chains of N-H···O hydrogen bonds run parallel to the b-axis, linking the molecules together []. Additionally, weaker N-H···N bonds form along the twofold screw axes, further stabilizing the structure by connecting the terminal nitrogen atoms []. This intricate hydrogen bonding network likely contributes to the compound's stability and influences its physical properties, such as melting point and solubility.
Q2: Is there evidence of conjugation between the cyclopropane ring and the carbohydrazide moiety in Cyclopropanecarbohydrazide?
A2: Yes, X-ray diffraction studies suggest conjugation between the cyclopropane ring and the carbohydrazide group in Cyclopropanecarbohydrazide []. The C-C bond length between these two groups is shorter than what would be expected for a typical single bond, indicating some degree of double bond character []. This conjugation could influence the molecule's reactivity and electronic properties, potentially impacting its biological activity and interactions with other molecules.
Q3: Have any studies explored potential applications of Cyclopropanecarbohydrazide derivatives?
A3: While the provided research primarily focuses on the structural characterization of Cyclopropanecarbohydrazide, one study investigates the synthesis and biological evaluation of novel Cyclopropanecarbohydrazide derivatives []. While specific details about their activity are not provided, this research highlights the potential for modifying the Cyclopropanecarbohydrazide scaffold to create new compounds with potentially useful biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

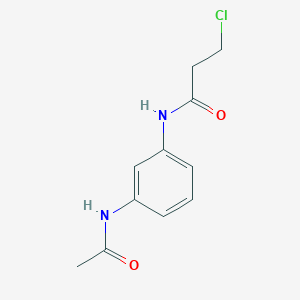


![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)

